4-(3,4-Dihydroisoquinolin-1-yl)heptanedinitrile
Overview
Description
4-(3,4-Dihydroisoquinolin-1-yl)heptanedinitrile is a chemical compound that belongs to the class of dihydroisoquinolines. This compound is characterized by the presence of a dihydroisoquinoline moiety attached to a heptanedinitrile chain. Dihydroisoquinolines are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the oxidation of iminium intermediates to produce N-alkylated 3,4-dihydroisoquinolinones . The reaction conditions for these steps are generally mild, allowing for good yields of the desired product.
Industrial Production Methods
Industrial production of 4-(3,4-Dihydroisoquinolin-1-yl)heptanedinitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroisoquinolin-1-yl)heptanedinitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-alkylated 3,4-dihydroisoquinolinones.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(3,4-Dihydroisoquinolin-1-yl)heptanedinitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydroisoquinolin-1-yl)heptanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: A related compound with similar structural features and biological activities.
N-alkylated 3,4-dihydroisoquinolinones: Compounds with N-alkyl groups that exhibit diverse pharmacological properties.
Uniqueness
4-(3,4-Dihydroisoquinolin-1-yl)heptanedinitrile is unique due to the presence of the heptanedinitrile chain, which can impart distinct chemical and biological properties. This structural feature differentiates it from other dihydroisoquinoline derivatives and may contribute to its specific applications and activities .
Properties
IUPAC Name |
4-(3,4-dihydroisoquinolin-1-yl)heptanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c17-10-3-6-14(7-4-11-18)16-15-8-2-1-5-13(15)9-12-19-16/h1-2,5,8,14H,3-4,6-7,9,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROTYUWKLASKPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C(CCC#N)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327613 | |
Record name | 4-(3,4-dihydroisoquinolin-1-yl)heptanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659474 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300393-82-2 | |
Record name | 4-(3,4-dihydroisoquinolin-1-yl)heptanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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